4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(thiazol-2-yl)piperazin-2-one
Description
The compound 4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(thiazol-2-yl)piperazin-2-one features a piperazin-2-one core (a cyclic amide) substituted with a thiazol-2-yl group and a propanoyl-linked benzo[d][1,3]dioxol-5-yloxy moiety.
Properties
IUPAC Name |
4-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-1-(1,3-thiazol-2-yl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-11(25-12-2-3-13-14(8-12)24-10-23-13)16(22)19-5-6-20(15(21)9-19)17-18-4-7-26-17/h2-4,7-8,11H,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOCASKTUSIZKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(C(=O)C1)C2=NC=CS2)OC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(thiazol-2-yl)piperazin-2-one typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Attachment of the Propanoyl Group: The benzo[d][1,3]dioxole intermediate is then reacted with a suitable acylating agent, such as propanoyl chloride, in the presence of a base like pyridine.
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling with Piperazin-2-one: The final step involves the coupling of the thiazole derivative with piperazin-2-one, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with various biological targets.
Biological Studies: It can be used as a probe to study the interactions of benzo[d][1,3]dioxole and thiazole-containing compounds with biological macromolecules.
Pharmacology: Research into its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The exact mechanism of action of 4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(thiazol-2-yl)piperazin-2-one would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets in proteins, while the thiazole ring could form hydrogen bonds or coordinate with metal ions in enzyme active sites.
Comparison with Similar Compounds
Structural Comparison
The target compound shares key structural features with several piperazine/piperazinone derivatives documented in the evidence:
Key Observations :
Physicochemical Properties
Melting points, yields, and elemental analysis data from structurally related compounds provide indirect insights:
Key Observations :
- Piperazine derivatives with halogen substituents (e.g., Cl, CF₃) exhibit melting points between 160–185°C .
- Yields for piperazine derivatives range from 55–82% , suggesting feasible synthesis under similar conditions (e.g., DMF solvent, heating under nitrogen ).
Biological Activity
The compound 4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(thiazol-2-yl)piperazin-2-one represents a unique chemical structure that integrates a piperazine ring, a thiazole moiety, and a benzo[d][1,3]dioxole group. Its complex arrangement of functional groups suggests potential pharmacological properties that merit investigation.
- Molecular Formula: CHNO
- Molecular Weight: 413.4 g/mol
- CAS Number: 2034594-45-9
Biological Activity Overview
Preliminary studies indicate that compounds similar to This compound exhibit significant biological activities, including:
- Anticancer Properties: The compound's structural components may interact with cellular pathways involved in cancer progression.
- Neuroactive Effects: The piperazine and thiazole components are known for their neuroactive properties, potentially impacting neurotransmitter systems.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for elucidating the biological effects of this compound. The unique combination of the benzo[d][1,3]dioxole and thiazole moieties contributes to its pharmacological profile.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(1,3-benzodioxol-5-yloxy)-n-pyrimidin-4-ylpiperazine | Contains a pyrimidine instead of thiazole | Anticancer activity |
| 4-(thiazol-2-yl)methylpiperazine | Lacks the benzo[d][1,3]dioxole group | Neuroactive properties |
| 4-[5-bromo-2-hydroxyphenyl]-n-pyridin-4-ylpiperazine | Different aromatic substitutions | Antidepressant effects |
The mechanism by which This compound exerts its biological effects is likely multifaceted. Interaction studies have shown that similar compounds can modulate various receptors and enzymes involved in cellular signaling pathways.
Interaction Studies
Studies typically involve:
- Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors.
- Enzyme Inhibition Tests: Determining the compound's ability to inhibit key enzymes related to disease processes.
Case Studies and Research Findings
Recent research has highlighted several promising findings regarding the biological activity of compounds related to This compound :
-
Anticancer Activity:
- A study demonstrated that derivatives of similar structure exhibited cytotoxic effects on various cancer cell lines, suggesting potential for development as anticancer agents.
-
Neuropharmacological Effects:
- Research indicated that compounds with piperazine structures could enhance cognitive function in animal models, pointing towards possible applications in treating neurodegenerative diseases.
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Pharmacokinetic Profiles:
- Investigations into the pharmacokinetics revealed favorable absorption and distribution characteristics for related compounds, supporting their viability as therapeutic agents.
Q & A
Q. What synthetic routes are commonly employed for the preparation of 4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(thiazol-2-yl)piperazin-2-one, and what are their respective yields and limitations?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Coupling of the benzo[d][1,3]dioxol-5-yloxy propanoyl moiety with the piperazin-2-one core via acylation under basic conditions (e.g., triethylamine in dichloromethane) .
Introduction of the thiazol-2-yl group through nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) .
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Key Challenges :
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Low yields (51–53%) due to steric hindrance at the piperazin-2-one nitrogen .
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Optimization : Use of high-purity reagents, inert atmospheres, and column chromatography for purification .
Step Reagents Yield Reference Acylation Triethylamine, DCM 53% Thiazole coupling Pd(PPh₃)₄, K₂CO₃ 51%
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm regiochemistry of the benzo[d][1,3]dioxole (δ 6.8–7.2 ppm for aromatic protons) and thiazole (δ 8.3 ppm for C-H) .
- HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₁₉H₁₇N₃O₄S: 396.1018; observed: 396.1015) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when characterizing the stereochemistry of the piperazin-2-one ring?
- Methodological Answer :
- 2D NMR Techniques : Use NOESY to detect spatial proximity between protons on the piperazin-2-one ring and adjacent substituents .
- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose-based) to separate enantiomers and determine enantiomeric excess (≥98%) .
- X-ray Crystallography : Resolve absolute configuration by analyzing crystal packing and hydrogen-bonding patterns .
Q. What strategies are effective in elucidating the metabolic pathways of this compound in in vitro models?
- Methodological Answer :
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LC-MS/MS : Monitor phase I metabolites (e.g., oxidation at the thiazole ring) and phase II conjugates (e.g., glucuronidation) using hepatocyte incubations .
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Isotope Labeling : Incorporate ¹⁴C at the propanoyl chain to track metabolic cleavage .
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Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolizing enzymes .
Metabolite m/z (Observed) Enzyme Responsible Oxidized thiazole 412.0983 CYP2D6 Glucuronide conjugate 588.1521 UGT1A1
Q. How can computational modeling guide the optimization of this compound’s binding affinity for neurological targets?
- Methodological Answer :
- Molecular Docking : Simulate interactions with GABAₐ receptors (e.g., π-π stacking between thiazole and Phe200) using AutoDock Vina .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .
- QSAR Analysis : Correlate substituent electronegativity (e.g., benzo[d][1,3]dioxole’s electron-rich oxygen) with anticonvulsant activity (IC₅₀ < 10 µM) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s antimicrobial vs. neurological activity?
- Methodological Answer :
- Assay Standardization : Compare MIC values (e.g., 16 µg/mL for S. aureus vs. IC₅₀ of 5 µM for GABAₐ ) under identical conditions (pH 7.4, 37°C).
- Structural Analog Testing : Synthesize derivatives lacking the thiazole group to isolate antimicrobial mechanisms .
- Target Profiling : Use kinase panels to confirm off-target effects (e.g., inhibition of COX-2 at >50% ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
